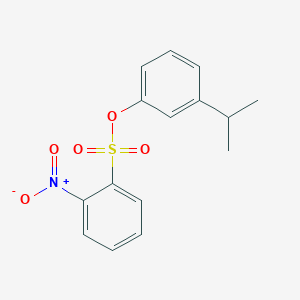
2,3-Dimethyltridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyltridecane is an organic compound with the molecular formula C15H32 . It is a branched alkane, characterized by the presence of two methyl groups attached to the second and third carbon atoms of a tridecane chain. This compound is part of a larger family of hydrocarbons and is known for its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyltridecane can be achieved through various organic reactions. One common method involves the alkylation of a tridecane precursor with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and subsequent alkylation processes. The use of zeolite catalysts in the cracking process helps in breaking down larger hydrocarbons into smaller, branched alkanes, including this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyltridecane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms in this compound are replaced by halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
2,3-Dimethyltridecane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of lubricants, solvents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyltridecane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids .
Comparación Con Compuestos Similares
2,5-Dimethyltridecane: Another branched alkane with methyl groups at the second and fifth positions.
2,3-Dimethylpentane: A shorter chain alkane with similar branching.
2,3-Dimethylbutane: An even shorter chain alkane with similar structural features.
Uniqueness: 2,3-Dimethyltridecane is unique due to its specific branching pattern and chain length, which confer distinct physical and chemical properties. Its longer chain length compared to similar compounds like 2,3-Dimethylbutane and 2,3-Dimethylpentane results in different boiling points, solubility, and reactivity .
Propiedades
Número CAS |
18435-20-6 |
|---|---|
Fórmula molecular |
C15H32 |
Peso molecular |
212.41 g/mol |
Nombre IUPAC |
2,3-dimethyltridecane |
InChI |
InChI=1S/C15H32/c1-5-6-7-8-9-10-11-12-13-15(4)14(2)3/h14-15H,5-13H2,1-4H3 |
Clave InChI |
SWUJSLXRUPXTQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)
![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)
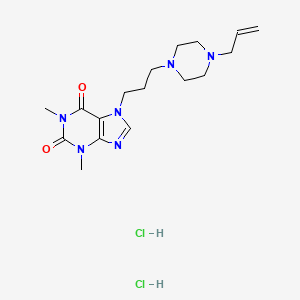


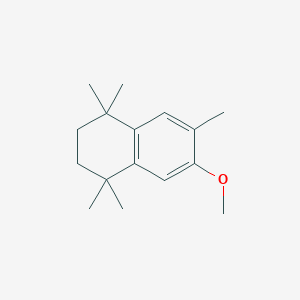
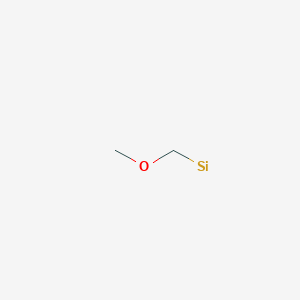
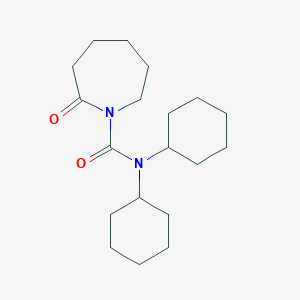



![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)

